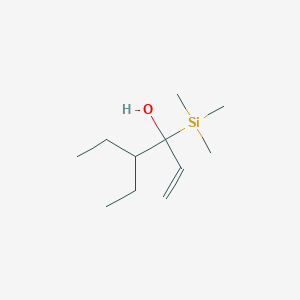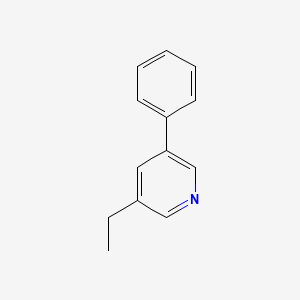
3-Ethyl-5-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-phenylpyridine is an aromatic heterocyclic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with an ethyl group at the third position and a phenyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3-ethylpyridine with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or nickel complexes are used to facilitate the coupling reactions between pyridine derivatives and aryl halides. These methods are optimized for large-scale production, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Scientific Research Applications
3-Ethyl-5-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 3-Ethyl-5-phenylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
3-Ethylpyridine: Lacks the phenyl group, resulting in different chemical and physical properties.
5-Phenylpyridine: Lacks the ethyl group, affecting its reactivity and applications.
3-Methyl-5-phenylpyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness: 3-Ethyl-5-phenylpyridine is unique due to the presence of both ethyl and phenyl substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
81816-92-4 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-ethyl-5-phenylpyridine |
InChI |
InChI=1S/C13H13N/c1-2-11-8-13(10-14-9-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
DRZOOYMYAOIBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


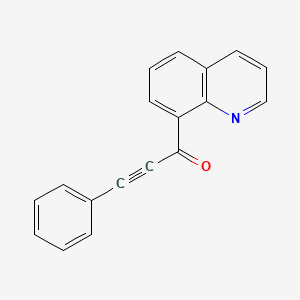
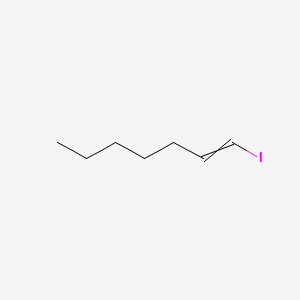
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
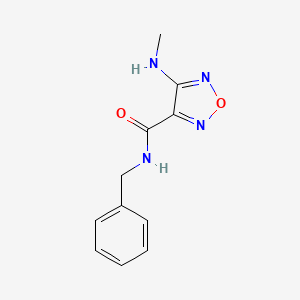


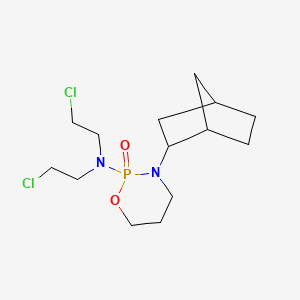
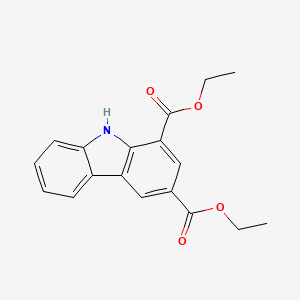
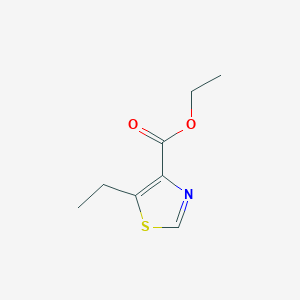
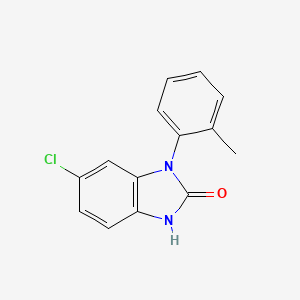
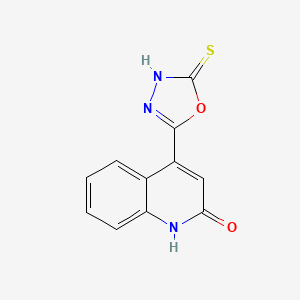
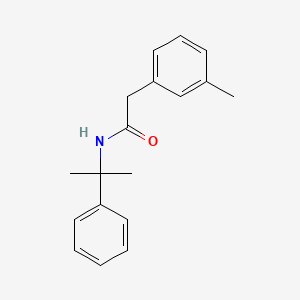
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
